molecular formula C20H17N3O B2549652 [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-98-7

[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2549652
CAS No.: 1797869-98-7
M. Wt: 315.376
InChI Key: WEZCTECZTGGGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone features a pyrido[4,3-d]pyrimidine core fused with a bicyclic system, substituted at the 6-position by a biphenyl-4-ylmethanone group. The biphenyl moiety enhances aromatic stacking interactions, while the pyridopyrimidine core provides a rigid framework for binding .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZCTECZTGGGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, followed by the construction of the dihydropyrido[4,3-d]pyrimidine ring system. Key steps include:

    Formation of the Biphenyl Derivative: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Construction of the Pyrido[4,3-d]pyrimidine Ring: This involves cyclization reactions using appropriate precursors such as pyrimidine and pyridine derivatives. .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form unsaturated derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in drug development. Similar compounds have been explored for various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of pyrido-pyrimidines exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidinone derivatives possess significant inhibitory effects against bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L . This suggests that [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone could be evaluated for similar activities.
  • Anticancer Potential : Compounds with similar structures have also been investigated for anticancer properties. Their mechanism often involves interaction with cellular processes or enzymes critical for cancer cell proliferation. The specific interactions and efficacy of this compound would require further investigation to elucidate its potential as an anticancer agent.

Material Science

The unique chemical structure of this compound may also lend itself to applications in material science:

  • Organic Electronics : The biphenyl moiety is known for its role in enhancing the electronic properties of materials. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics.
  • Polymer Chemistry : Incorporating such compounds into polymer matrices could enhance the thermal and mechanical properties of the resultant materials. This can lead to the development of advanced materials with tailored properties for specific applications.

Case Studies

Several studies have highlighted the potential applications of related compounds:

StudyFindings
Synthesis and Antimicrobial ActivityNovel pyrido-pyrimidine derivatives demonstrated significant antimicrobial activity against various bacterial strains, suggesting similar potential for this compound .
Anticancer ResearchPyrido-pyrimidine derivatives were found to inhibit cancer cell growth through various mechanisms, indicating the need for further exploration of this compound's anticancer properties .
Material Science ApplicationsBiphenyl-containing compounds have been successfully used in OLEDs and OPVs, showcasing their utility in electronic applications .

Mechanism of Action

The mechanism of action of [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of tyrosine kinases can lead to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The following table highlights key structural analogs and their substituent variations, molecular weights, and synthesis methodologies:

Compound Name/ID Substituents/R-Groups Molecular Formula Molecular Weight Key Synthesis Steps (References)
Target Compound Biphenyl-4-ylmethanone C24H21N3O (estimated) ~367.45 (calc.) Likely involves Suzuki coupling for biphenyl attachment
Compound A () Indan-2-ylamino, ethanone linker C22H25N5O 376 (MS: [M+1]^+) Heating at 55°C, direct concentration
Compound B () Acetamide with but-3-ynyl group C23H28N6O2 418 (MS: [M+1]^+) Acetyl chloride reaction, column chromatography
V020-5801 () 3-Methoxyphenyl, piperidin-1-yl C27H30N4O3 458.56 Column chromatography purification
XRC () 3,4-Dichlorophenyl, fluorophenylmethyl C22H18Cl2FN3O ~446.3 (calc.) Not specified; likely halogenation steps
(CAS: 29941265) Trifluoromethylphenyl, pyrrolidinyl C23H28F3N5O 447.505 Amine coupling, purification

Key Observations :

  • Steric Effects : The biphenyl substituent introduces steric bulk, which may hinder binding in compact active sites compared to linear chains (e.g., but-3-ynyl in Compound B) .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in , dichloro in XRC) enhance electrophilicity, whereas methoxy groups (V020-5801) act as electron donors .

Biological Activity

The compound [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23_{23}H21_{21}N5_{5}O
  • Molecular Weight : 411.46 g/mol
  • CAS Number : 145733-36-4

Anticancer Properties

The compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression. For example, pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as effective inhibitors of polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and is often overexpressed in tumors. Studies indicate that derivatives of this compound can exhibit IC50_{50} values in the nanomolar range against Plk1 .
  • Targeting Signal Transduction Pathways : The compound has been linked to the modulation of signaling pathways critical for tumor growth and metastasis. It acts as a tyrosine kinase inhibitor, which is vital for treating various cancers including breast and lung cancers .

Antidiabetic Effects

Research indicates that compounds similar to this compound may also possess antidiabetic properties. They have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Cardiovascular Benefits

Some derivatives within the pyrido[2,3-d]pyrimidine class have shown promise as antihypertensive agents. They function by antagonizing angiotensin II receptors, thus contributing to lower blood pressure and improved cardiovascular health .

Study 1: Anticancer Activity

A study published in Molecules demonstrated that a related pyrido[2,3-d]pyrimidin-7(8H)-one effectively inhibited Plk1 activity in vitro and significantly suppressed tumor growth in xenograft models. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study 2: Antidiabetic Mechanism

In another research effort documented in Pharmaceuticals, the compound was tested on diabetic rats. Results showed a marked decrease in fasting blood glucose levels alongside an increase in insulin secretion from pancreatic beta cells. This suggests a dual mechanism involving both enhanced insulin sensitivity and beta-cell protection .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of Plk1 and other kinases ,
AntidiabeticEnhancement of insulin sensitivity
CardiovascularAngiotensin II receptor antagonism ,

Q & A

Q. Advanced Bioactivity Studies

  • Dose-response design : Use ≥8 concentration points (triplicate measurements) to calculate IC₅₀ values accurately. Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Stability testing : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and monitor degradation via HPLC .
  • Binding thermodynamics : Isothermal Titration Calorimetry (ITC) quantifies enthalpy/entropy contributions to target binding .
  • Cellular validation : CRISPR-engineered cell lines (e.g., knockout models) confirm target specificity .

How does the dihydropyrido[4,3-d]pyrimidine core influence the compound's physicochemical properties?

Q. Basic Structure-Property Relationships

  • Solubility : Partial saturation increases aqueous solubility compared to fully aromatic analogs (logP reduction by ~0.5 units) .
  • Tautomerism : The N6 position may undergo keto-enol tautomerism, affecting reactivity and spectroscopic profiles .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >250°C, critical for formulation studies .

What strategies effectively address low yields in the final coupling step of biphenyl-methanone synthesis?

Q. Advanced Synthesis Optimization

  • Palladium-mediated coupling : Use Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) for C–N bond formation between biphenyl and pyridopyrimidine moieties .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hours conventional) while improving regioselectivity .
  • Intermediate purification : Flash chromatography isolates key intermediates (e.g., biphenyl-acid chlorides) before coupling .
  • In situ monitoring : TLC/HPLC-MS tracks reaction progress to optimize quenching times .

How can researchers differentiate between isomeric byproducts during the synthesis of this compound?

Q. Advanced Analytical Strategy

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • NOESY NMR : Detects spatial proximity of protons in isomers (e.g., para vs. ortho substitution on biphenyl) .
  • Crystallographic screening : Identifies dominant isomeric forms in recrystallized products .

What computational tools are most effective for predicting the biological target landscape of this compound?

Q. Advanced Bioinformatics

  • Molecular docking : AutoDock Vina or Schrödinger Glide screens protein databases (e.g., KinaseChemBank) for binding affinities .
  • Pharmacophore modeling : Schrödinger Phase identifies critical interaction motifs (e.g., hydrogen-bond acceptors in the pyridopyrimidine ring) .
  • ADMET prediction : SwissADME estimates permeability, cytochrome P450 interactions, and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.